N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many natural products and pharmaceuticals .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide could participate in hydrolysis or reduction reactions, and the thiazole could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) could enhance its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The synthesis of complex organic molecules often involves constructing novel chemical frameworks with potential biological or material applications. For example, research on the synthesis of benzothiazole derivatives has shown promising antibacterial activity, highlighting the importance of these compounds in developing new antimicrobial agents (Palkar et al., 2017). Another study on the synthesis of 1,3-diphenyl-1,4-dihydrothiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls discussed their potential as multifunctional materials due to their stable radical properties and reversible electrochemical behavior (Berezin et al., 2012).
Biological Activities and Pharmacological Potentials
Several compounds featuring benzothiazole and pyridine cores have been explored for their biological activities. For instance, derivatives of benzo[d]thiazole-2-carboxamide have been evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, showing moderate to excellent potency against various cancer cell lines without significant toxicity to normal cells (Zhang et al., 2017). Additionally, compounds with a 1,3-benzothiazol-2-yl structure have been synthesized and screened for diuretic activity, identifying promising candidates for further pharmacological exploration (Yar & Ansari, 2009).
Chemical Properties and Mechanistic Insights
The exploration of chemical properties and mechanistic insights into how these compounds interact with biological systems is crucial for the development of new therapeutic agents. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption was investigated, identifying specific antagonists that could represent novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Related compounds have been shown to affect cell cycle progression and induce apoptosis , which suggests that this compound may also interact with pathways related to cell cycle regulation and apoptosis.
Result of Action
Related compounds have been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against hela, a549, and mcf-7 cell lines .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-16-4-2-12(8-21-16)18(26)23-19-22-13(9-29-19)6-17(25)20-7-11-1-3-14-15(5-11)28-10-27-14/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWMSHSYNHBOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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